molecular formula C12H11F3N2O2 B183733 4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid CAS No. 876728-42-6

4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid

Cat. No. B183733
M. Wt: 272.22 g/mol
InChI Key: HQUSGKZLJZMIHU-UHFFFAOYSA-N
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Description

4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid is a chemical compound with the empirical formula C12H11F3N2O2 and a molecular weight of 272.22 . It is a solid substance .


Molecular Structure Analysis

The SMILES string of this compound is OC(=O)CCCn1c(nc2ccccc12)C(F)(F)F . The InChI is 1S/C12H11F3N2O2/c13-12(14,15)11-16-8-4-1-2-5-9(8)17(11)7-3-6-10(18)19/h1-2,4-5H,3,6-7H2,(H,18,19) .


Physical And Chemical Properties Analysis

4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid is a solid substance . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Green, One-Pot, Solvent-Free Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

This research highlights the efficiency of a Brønsted acidic ionic liquid, acting as a green and reusable catalyst for the synthesis of tetrasubstituted imidazoles in a solvent-free condition. This method emphasizes the importance of ionic liquids in promoting sustainable chemical processes by enabling recyclability and avoiding solvent use, thus minimizing environmental impact. The study showcases the potential application of benzimidazole derivatives in creating complex molecular structures under eco-friendly conditions (Davoodnia et al., 2010).

Choleretic Activity of Benzimidazole Derivatives

In this study, various 3-(2-aryl-5R-benzimidazol-1-yl)butanoic acids were synthesized to examine the impact of substituents on choleretic activity. The results indicate that these acids possess choleretic activity, sometimes surpassing that of known compounds, highlighting the potential of benzimidazole derivatives in therapeutic applications related to bile production and liver health (Grella et al., 1987).

Microwave-assisted Synthesis Incorporating Trifluoromethyl Moiety

The study demonstrates the use of microwave-assisted synthesis to create trifluoromethyl derivatives of heterocyclic compounds. This process underscores the role of trifluoromethyl groups, like those in 4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid, in the development of pharmaceutical and chemical intermediates through efficient and novel synthetic routes (Shaaban, 2008).

Biological Activity and Molecular Structures of Complexes

This research presents the synthesis and characterization of complexes with potential antimicrobial activity, derived from benzimidazole compounds. It highlights the versatility of benzimidazole derivatives in forming biologically active compounds, which could be useful in treating infections caused by bacteria or yeasts (Kopel et al., 2015).

A Novel Synthesis of Benzimidazo[1,2-a][1,4]diazepinones

This study explores a one-pot reaction involving a benzimidazole-derived compound, leading to the synthesis of benzimidazole-fused 1,4-diazepine-5-ones. It demonstrates the chemical flexibility of benzimidazole derivatives in creating complex molecules, potentially expanding their utility in pharmaceutical development (Ghandi et al., 2011).

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301 . The precautionary statements include P301 + P310 .

properties

IUPAC Name

4-[2-(trifluoromethyl)benzimidazol-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c13-12(14,15)11-16-8-4-1-2-5-9(8)17(11)7-3-6-10(18)19/h1-2,4-5H,3,6-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUSGKZLJZMIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424639
Record name 4-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid

CAS RN

876728-42-6
Record name 4-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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